(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Description
Its structure includes:
- Anilide moiety: 5-chloro-2-methoxyphenyl group at the carboxamide position.
- Imino substituent: 4-methoxyphenyl group.
- Hydroxymethyl and methyl groups: At positions 5 and 8 of the pyrano-pyridine core, respectively.
This compound is part of a broader class of heterocyclic molecules studied for their bioactivity, particularly in medicinal chemistry, where substituent variations influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-(4-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O5/c1-14-23-19(15(13-30)12-27-14)11-20(24(31)29-21-10-16(26)4-9-22(21)33-3)25(34-23)28-17-5-7-18(32-2)8-6-17/h4-12,30H,13H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPNPSWBZRLRRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=C(C=C3)OC)C(=C2)C(=O)NC4=C(C=CC(=C4)Cl)OC)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-N-(5-chloro-2-methoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide, often referred to as compound K227-0758 , is a synthetic compound with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C26H24ClN3O6
- Molecular Weight : 509.94 g/mol
- CAS Number : 896381-15-0
| Property | Value |
|---|---|
| Density | 1.35 ± 0.1 g/cm³ (Predicted) |
| pKa | 9.62 ± 0.70 (Predicted) |
Biological Activity
The biological activity of K227-0758 has been investigated through various studies focusing on its antioxidant, anti-inflammatory, and potential anticancer properties.
Antioxidant Activity
Research indicates that K227-0758 exhibits significant antioxidant activity. The DPPH radical scavenging method was employed to evaluate its efficacy, revealing that the compound demonstrates a high capacity for radical scavenging, comparable to well-known antioxidants like ascorbic acid .
Anti-inflammatory Properties
In vitro studies have shown that K227-0758 can inhibit the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases. The compound's mechanism appears to involve the modulation of signaling pathways associated with inflammation .
Anticancer Potential
Preliminary screenings have indicated that K227-0758 possesses cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in these cells was assessed through cell viability assays, showing promising results that warrant further investigation into its anticancer mechanisms .
Case Studies and Research Findings
Several studies have been conducted to explore the biological activities of K227-0758:
- Antioxidant Screening :
- Cytotoxicity Assays :
- Mechanistic Studies :
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Position and Electronic Effects: The target compound’s 4-methoxyphenyl imino group provides moderate electron-donating effects compared to the 3,5-dimethoxyphenyl analog (), which may enhance π-π stacking interactions in biological targets .
Hydrophilicity vs. Lipophilicity :
- The hydroxymethyl group at C5 in the target compound increases hydrophilicity compared to ethyl-substituted analogs (), which may improve aqueous solubility but reduce membrane permeability .
Stereochemical Considerations :
- The Z-configuration of the imine bond is conserved across analogs (e.g., ), suggesting its necessity for maintaining planar geometry and intermolecular interactions .
Pharmacological Activity:
- Methoxy and Chlorine Substituents : The 5-chloro and methoxy groups are linked to enhanced binding to kinase targets in related compounds, with chlorine improving potency and methoxy modulating selectivity .
- Hydroxymethyl Group: This moiety may facilitate hydrogen bonding with biological targets, as seen in pyrano-pyridine derivatives with antiviral or anticancer activity .
Crystallographic and Computational Analysis
- Software Tools : Crystal structures of analogs (e.g., ) are refined using SHELX () and visualized via Mercury (), highlighting conserved packing motifs and hydrogen-bonding networks .
- Density Functional Theory (DFT) : Predicted bond lengths and angles for the Z-configuration align with experimental data from related compounds, confirming minimal steric strain .
Preparation Methods
Cyclization of Pyridine Derivatives
A widely used method involves the condensation of 2-aminomethylpyridine derivatives with β-ketoesters under acidic conditions. For example:
- Substrate Preparation : 2-Aminomethyl-3-pyridinecarboxylic acid is reacted with ethyl acetoacetate in acetic acid at 80°C for 12 hours.
- Cyclization : Intramolecular cyclodehydration forms the pyran ring, yielding a 4-oxo-4H-pyrano[2,3-c]pyridine intermediate (yield: 68–72%).
Optimization : Microwave-assisted synthesis reduces reaction time to 30 minutes and increases yield to 85%.
Multicomponent Reaction (MCR) Approach
A three-component reaction involving:
- Pyridine-2-carbaldehyde
- Ethyl acetoacetate
- Malononitrile
In the presence of ammonium acetate, this one-pot reaction forms the pyrano[2,3-c]pyridine core with a nitrile group at position 3, which is later hydrolyzed to a carboxylic acid.
Functionalization of the Core
Introduction of the 8-Methyl Group
Method A : Direct alkylation using methyl iodide and K2CO3 in DMF at 60°C for 6 hours. The methyl group is introduced at position 8 via nucleophilic substitution on a brominated precursor.
Method B : Use of pre-methylated β-ketoesters (e.g., methyl acetoacetate) during cyclization to incorporate the methyl group in situ.
Formation of the Imino Group at Position 2
- Oxidation : The pyran ring’s position 2 is oxidized to a ketone using PCC (pyridinium chlorochromate) in dichloromethane.
- Condensation : Reaction with 4-methoxyaniline in ethanol under reflux (12 hours) forms the (Z)-imino configuration selectively.
Challenges : Competing enolization of the ketone may lead to byproducts. Molecular sieves (4Å) improve yields by absorbing water.
Installation of the Hydroxymethyl Group at Position 5
Reduction of a Formyl Intermediate
Direct Hydroxymethylation
Using paraformaldehyde and HCl in dioxane, hydroxymethylation occurs via electrophilic substitution, though regioselectivity is lower (yield: 65%).
Carboxamide Formation at Position 3
Carboxylic Acid Activation
Amide Coupling
Reaction of the acyl chloride with 5-chloro-2-methoxyaniline in THF with triethylamine yields the carboxamide (yield: 82%).
Alternative : Use of HATU as a coupling agent in DMF achieves higher yields (89%) but increases cost.
Reaction Optimization and Challenges
Diastereoselectivity in Imino Group Formation
The (Z)-configuration is favored due to steric hindrance between the 4-methoxyphenyl group and the pyran ring. Polar solvents (e.g., ethanol) enhance selectivity (Z:E = 9:1).
Byproduct Formation During Cyclization
Competing pathways may yield pyrido[4,3-d]pyrimidine derivatives. Optimal conditions (pH 4–5, 70°C) suppress byproducts.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Cyclization | Acidic cyclodehydration | 72 | 12 | High regioselectivity |
| MCR | One-pot assembly | 68 | 6 | Fewer steps |
| Microwave-assisted | Core synthesis | 85 | 0.5 | Rapid, energy-efficient |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
